molecular formula C16H25NO B290322 N-(1-phenylethyl)-2-propylpentanamide

N-(1-phenylethyl)-2-propylpentanamide

Cat. No.: B290322
M. Wt: 247.38 g/mol
InChI Key: XEXHDBWTRTWPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Phenylethyl)-2-propylpentanamide is a synthetic amide derivative characterized by a branched alkyl chain (2-propylpentanamide) and a chiral 1-phenylethyl substituent. The phenylethyl group may influence stereochemical interactions with biological targets, while the propylpentanamide backbone could enhance lipophilicity, affecting pharmacokinetic properties such as tissue distribution and metabolic stability.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(1-phenylethyl)-2-propylpentanamide

InChI

InChI=1S/C16H25NO/c1-4-9-15(10-5-2)16(18)17-13(3)14-11-7-6-8-12-14/h6-8,11-13,15H,4-5,9-10H2,1-3H3,(H,17,18)

InChI Key

XEXHDBWTRTWPQX-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC(C)C1=CC=CC=C1

Canonical SMILES

CCCC(CCC)C(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)

  • Structure : Features a hydroxyphenyl group instead of 1-phenylethyl.
  • Biological Activity : Designed as a hybrid of VPA and suberoylanilide hydroxamic acid (SAHA), HO-AAVPA acts as an HDAC inhibitor with preferential binding to HDAC1 (affinity order: HDAC1 > HDAC8 > HDAC6) .
  • Pharmacokinetics : Binds to human serum albumin (HSA) with high affinity, enhancing its plasma retention. In rats, it shows extensive tissue distribution, particularly in the liver and brain .
  • Metabolism : Undergoes biotransformation via CYP2C11, yielding hydroxylated metabolites .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide

  • Structure : Substituted with a thiadiazole ring.
  • The thiadiazole group may enhance metabolic stability but reduce solubility compared to aryl-substituted analogs .

N-(2-Phenylethyl)-2-propylpentanamide

  • Structure : Linear phenethyl group (vs. branched 1-phenylethyl).
  • Properties : Higher molecular weight (247.38 g/mol) and altered stereochemistry may affect protein binding and membrane permeability .

N-(Bicyclo[1.1.1]pentan-1-yl)-2-propylpentanamide (20b)

  • Structure : Contains a rigid bicyclic scaffold.
  • Relevance : Demonstrates how steric hindrance and conformational rigidity can modulate bioactivity, though specific data are unavailable .

Structural and Functional Analysis

Table 1: Structural Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(1-Phenylethyl)-2-propylpentanamide 1-Phenylethyl C₁₆H₂₅NO 247.38 Amide, branched alkyl
HO-AAVPA 2-Hydroxyphenyl C₁₄H₂₁NO₂ 235.33 Amide, phenolic hydroxyl
N-(2-Phenylethyl)-2-propylpentanamide 2-Phenylethyl C₁₆H₂₅NO 247.38 Amide, linear alkyl
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide Thiadiazole C₁₁H₁₉N₃OS 241.36 Amide, heterocyclic ring

Table 2: Pharmacological and Pharmacokinetic Properties

Compound Name Biological Target Key Findings Metabolic Pathway
HO-AAVPA HDAC1, HDAC8 IC₅₀ for HDAC1: 0.8 μM; binds HSA with Kₐ = 4.2 × 10⁴ M⁻¹ CYP2C11-mediated oxidation
This compound Not reported Hypothesized HDAC inhibition due to structural similarity to HO-AAVPA Likely hepatic CYP450
N-(2-Phenylethyl)-2-propylpentanamide Not reported Higher lipophilicity may enhance blood-brain barrier penetration vs. analogs Unknown

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.